The compound is classified as an organic chemical, specifically a tertiary amine and an ester. It is often utilized in pharmaceutical chemistry due to its potential biological activity and as an intermediate in synthetic pathways.
The synthesis of tert-butyl 4-((dimethylamino)methyl)piperidine-1-carboxylate can be achieved through several methods, typically involving the reaction of piperidine derivatives with tert-butyl chloroformate or similar reagents.
For instance, a practical synthesis method involves heating a mixture of tert-butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5-6-dihydropyridine-1(2H)-carboxylate with dimethylamine under reflux conditions, followed by extraction and purification processes .
The molecular structure of tert-butyl 4-((dimethylamino)methyl)piperidine-1-carboxylate can be described using its chemical formula .
The compound exhibits characteristic peaks in NMR spectroscopy that confirm its structure:
Tert-butyl 4-((dimethylamino)methyl)piperidine-1-carboxylate can undergo various chemical reactions due to its functional groups:
These reactions are critical for modifying the compound for specific applications in medicinal chemistry.
The mechanism of action for tert-butyl 4-((dimethylamino)methyl)piperidine-1-carboxylate largely depends on its interactions with biological targets:
Data from pharmacological studies indicate that compounds with similar structures exhibit significant activity against neurological disorders .
Tert-butyl 4-((dimethylamino)methyl)piperidine-1-carboxylate possesses several notable physical and chemical properties:
These properties influence its handling and application in laboratory settings.
Tert-butyl 4-((dimethylamino)methyl)piperidine-1-carboxylate has several applications:
The compound is unambiguously named tert-butyl 4-((dimethylamino)methyl)piperidine-1-carboxylate according to IUPAC conventions. This name defines:
Structural representations include:
CN(C)CC1CCN(CC1)C(=O)OC(C)(C)C [1] [3] CN(C)CC1CCN(CC1)C(=O)OC(C)(C)C [1] InChI=1S/C13H26N2O2/c1-13(2,3)17-12(16)15-8-6-11(7-9-15)10-14(4)5/h11H,6-10H2,1-5H3 [1] SRFKYSQSLHKPOK-UHFFFAOYSA-N [1] The structure features a tertiary amine in the dimethylamino group and a carbamate in the Boc group, influencing its polarity and reactivity.
This compound is documented under multiple aliases across chemical databases and commercial catalogs, as listed below:
Table 1: Common Synonyms
| Synonym |
|---|
| 4-((Dimethylamino)methyl)-1-(tert-butoxycarbonyl)piperidine |
| 1-Piperidinecarboxylic acid, 4-[(dimethylamino)methyl]-, 1,1-dimethylethyl ester |
| 1-tert-Butoxycarbonyl-4-(dimethylaminomethyl)piperidine |
| SCHEMBL1401260 |
| AKOS014476155 |
| DTXSID80454360 |
| A807325 |
Primary registry identifiers include:
The molecular formula C₁₃H₂₆N₂O₂ is consistently reported [1] [3] [4]. This composition reflects:
Molecular weight calculation:
| Element | Atom Count | Atomic Mass (g/mol) | Mass Contribution (g/mol) |
|---|---|---|---|
| C | 13 | 12.01 | 156.13 |
| H | 26 | 1.008 | 26.208 |
| N | 2 | 14.01 | 28.02 |
| O | 2 | 16.00 | 32.00 |
| Total | 242.36 |
The calculated molecular weight of 242.36 g/mol aligns with experimental data [1] [3].
CAS No.: 32986-79-1
CAS No.: 15575-14-1
CAS No.:
CAS No.: 593-80-6
CAS No.: 142759-00-0